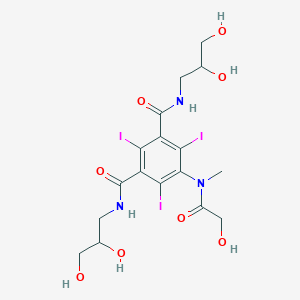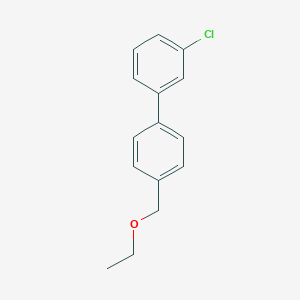
1,1'-Biphenyl, 3-chloro-4'-(ethoxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
'1,1'-Biphenyl, 3-chloro-4'-(ethoxymethyl)-' is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of biphenyl, which is a widely used organic compound in various fields of research. The compound has been synthesized using different methods and has shown promising results in various scientific applications.
Mecanismo De Acción
The mechanism of action of '1,1'-Biphenyl, 3-chloro-4'-(ethoxymethyl)-' in the inhibition of cancer cells is not fully understood. However, it has been suggested that the compound inhibits the activity of certain enzymes that are essential for the growth and survival of cancer cells. The compound has also been found to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
'1,1'-Biphenyl, 3-chloro-4'-(ethoxymethyl)-' has been found to have both biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis. The compound has also been found to have antioxidant properties, which can help in the prevention of oxidative stress-related diseases. The compound has also been found to have anti-inflammatory properties, which can help in the prevention of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
'1,1'-Biphenyl, 3-chloro-4'-(ethoxymethyl)-' has several advantages for lab experiments. The compound is readily available and can be synthesized using different methods. The compound is also stable under normal laboratory conditions and can be stored for extended periods. However, the compound has some limitations. The compound is not water-soluble, which can limit its use in aqueous environments. The compound is also relatively expensive, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the use of '1,1'-Biphenyl, 3-chloro-4'-(ethoxymethyl)-' in scientific research. One of the most significant future directions is in the development of organic electronic devices. The compound has shown potential as a building block for the synthesis of organic semiconductors, which can be used in the development of high-performance organic electronic devices. Another future direction is in the development of new anticancer agents. The compound has shown promising results in the inhibition of cancer cells, and further research can lead to the development of new and more effective anticancer agents. Additionally, the compound can be used in the development of new antioxidants and anti-inflammatory agents.
Métodos De Síntesis
The synthesis of '1,1'-Biphenyl, 3-chloro-4'-(ethoxymethyl)-' has been achieved using different methods. One of the most commonly used methods is the Suzuki-Miyaura cross-coupling reaction. This method involves the reaction between an aryl halide and an arylboronic acid in the presence of a palladium catalyst and a base. The reaction yields the desired compound in good yields and high purity. Other methods such as the Sonogashira coupling reaction, the Heck reaction, and the Negishi coupling reaction have also been used to synthesize the compound.
Aplicaciones Científicas De Investigación
'1,1'-Biphenyl, 3-chloro-4'-(ethoxymethyl)-' has shown promising results in various scientific research applications. One of the most significant applications of the compound is in the field of organic electronics. The compound has been used as a building block for the synthesis of organic semiconductors, which have shown potential in the development of organic electronic devices such as organic field-effect transistors and organic photovoltaic cells. The compound has also been used in the field of medicinal chemistry, where it has shown potential as an anticancer agent. The compound has been found to inhibit the growth of cancer cells and induce apoptosis.
Propiedades
Número CAS |
109523-99-1 |
|---|---|
Nombre del producto |
1,1'-Biphenyl, 3-chloro-4'-(ethoxymethyl)- |
Fórmula molecular |
C15H15ClO |
Peso molecular |
246.73 g/mol |
Nombre IUPAC |
1-chloro-3-[4-(ethoxymethyl)phenyl]benzene |
InChI |
InChI=1S/C15H15ClO/c1-2-17-11-12-6-8-13(9-7-12)14-4-3-5-15(16)10-14/h3-10H,2,11H2,1H3 |
Clave InChI |
UUPPWGJCLZBUPO-UHFFFAOYSA-N |
SMILES |
CCOCC1=CC=C(C=C1)C2=CC(=CC=C2)Cl |
SMILES canónico |
CCOCC1=CC=C(C=C1)C2=CC(=CC=C2)Cl |
Otros números CAS |
109523-99-1 |
Sinónimos |
1-chloro-3-[4-(ethoxymethyl)phenyl]benzene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




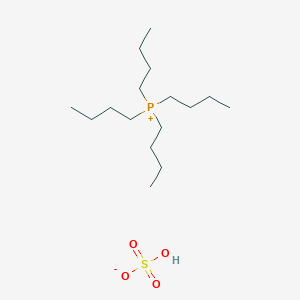
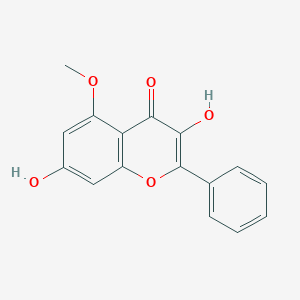
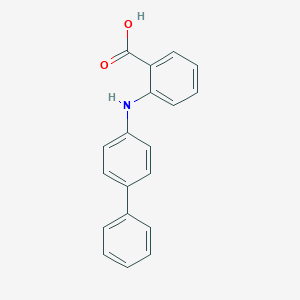
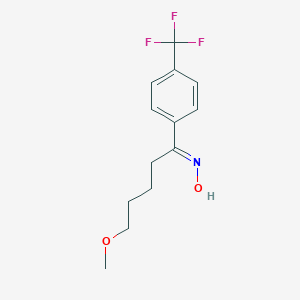

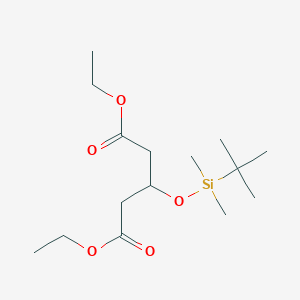
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one](/img/structure/B26716.png)
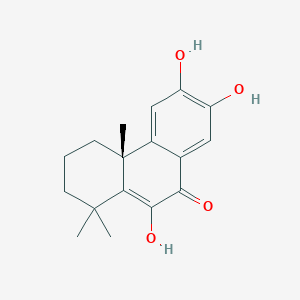

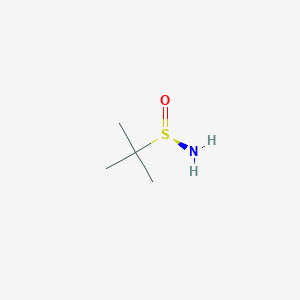
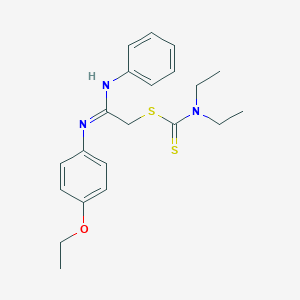
![diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester](/img/structure/B26737.png)
